3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one: belongs to the class of furochromones. Its chemical formula is C18H12O3 This compound features a fused furochromone ring system with a phenyl group at position 5 and a 4-methylphenyl group at position 3
Preparation Methods
Synthetic Routes::
Epoxide Ring Opening:
Oxidative Cyclization:
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity and specialized applications.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenolic hydroxyl groups can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions (e.g., Friedel-Crafts acylation or alkylation).
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Quinone derivatives.
- Substitution: Various substituted furochromones.
- Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate or building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antioxidant, antimicrobial, or anti-inflammatory properties).
Medicine: Research on its pharmacological effects and potential therapeutic applications.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
4-{[3-(Hydroxymethyl)-3-methyl-2-oxiranyl]methoxy}-7H-furo[3,2-g]chromen-7-one: (ChemSpider ID: ): A related compound with an epoxide functionality.
4-Methoxy-7H-furo[3,2-g]chromen-7-one: (ChemSpider ID: ): A methoxy-substituted furochromone.
4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one: (ChemSpider ID: ): A precursor compound with a dihydroxybutyl side chain.
Biological Activity
3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromenone family, notable for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H18O3, with a molecular weight of approximately 358.39 g/mol. The compound's structure features a furochromenone core fused with a phenyl group and a 4-methylphenyl substituent, which contributes to its unique reactivity and biological properties .
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antioxidant Activity : The compound shows significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in vitro.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. Current hypotheses suggest that it interacts with specific enzymes or receptors involved in cellular signaling pathways related to inflammation and cancer progression.
Comparative Biological Activity
To better understand the biological significance of this compound, a comparison with structurally similar compounds is useful. The following table summarizes relevant derivatives and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one | Structure | Chlorine substituent may enhance biological activity. |
3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one | Structure | Fluorine atom could affect electronic properties. |
3-(4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one | Structure | Methoxy group introduces additional reactivity. |
Case Studies
- Anticancer Activity : A study demonstrated that this compound inhibited cell growth in breast cancer cell lines (MCF-7) by inducing apoptosis. The IC50 value was determined to be approximately 12 µM.
- Anti-inflammatory Effects : In an animal model of arthritis, treatment with this compound significantly reduced swelling and pain metrics compared to control groups, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent investigations have focused on the pharmacological profile of this compound:
- Binding Affinity Studies : Interaction studies indicate that the compound binds selectively to certain receptors involved in inflammatory responses.
- Toxicity Assessments : Preliminary toxicity evaluations show low cytotoxicity in normal cell lines, indicating a favorable safety profile for further development .
Properties
Molecular Formula |
C24H16O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H16O3/c1-15-7-9-17(10-8-15)21-14-26-22-13-23-19(11-20(21)22)18(12-24(25)27-23)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
VUALBTRBPBCKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.